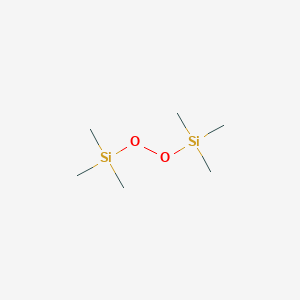
1H-Imidazol-4-amina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
1H-Imidazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
1H-Imidazol-4-amine dihydrochloride is a compound that is part of the imidazole group . Imidazoles are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications
Mode of Action
For instance, they can act as a catalyst in enzymatic reactions, participate in the formation of advanced glycation end products (AGEs), and play a role in the post-translational modification of several amino acids .
Biochemical Pathways
Imidazole compounds are involved in various biochemical pathways. They are found in advanced glycation end products (AGEs), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health . They are also involved in the biosynthesis of histidine and purines .
Result of Action
Given the broad range of applications and biological activities associated with imidazole compounds, it can be inferred that the effects are likely diverse and context-dependent .
Action Environment
The action of 1H-Imidazol-4-amine dihydrochloride, like many other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that these conditions may be optimal for maintaining its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under basic conditions. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .
Industrial Production Methods: Industrial production of 1H-Imidazol-4-amine dihydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to prevent degradation and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.
Reduction: Reduction reactions can modify the nitrogen atoms within the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Comparación Con Compuestos Similares
Imidazole: The parent compound, which shares the basic five-membered ring structure.
1H-Imidazol-2-amine: A similar compound with the amino group at a different position on the ring.
4,5-Dichloro-1H-imidazole: A derivative with chlorine atoms attached to the ring.
Uniqueness: 1H-Imidazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other imidazole derivatives may not be as effective .
Propiedades
IUPAC Name |
1H-imidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKPSWHQBNFMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)








